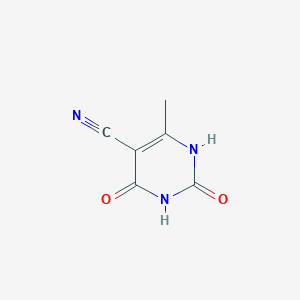

6-Methyl-5-cyanouracil

Descripción general

Descripción

6-Methyl-5-cyanouracil is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-cyanouracil can be achieved through several methods. One common approach involves the reaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be alkylated with methyl bromoacetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-5-cyanouracil undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the N(1)-position of the pyrimidine ring using methyl bromoacetate.

Aminomethylation, Bromination, and Nitration: These reactions typically occur at the 5-position of the pyrimidine ring.

Common Reagents and Conditions

Lawesson’s Reagent: Used for the synthesis of the 4-thioxo derivative.

Methyl Bromoacetate: Used for alkylation reactions

Major Products

4-Thioxo Derivative: Formed by reacting with Lawesson’s reagent.

Alkylated Products: Formed by alkylation with methyl bromoacetate.

Aplicaciones Científicas De Investigación

Chemical Synthesis

6-Methyl-5-cyanouracil serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for modifications that can lead to the development of new chemical entities with diverse functionalities. The compound can participate in nucleophilic substitutions and cyclization reactions, making it a versatile building block in organic synthesis.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Modified pyrimidines |

| Cyclization | Formation of fused heterocycles | Various heterocyclic derivatives |

| C-C Bond Formation | Reacts with active methylene compounds | Diverse substituted products |

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have explored its efficacy against various bacterial strains and cancer cell lines, suggesting its role as a candidate for drug development.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, compounds derived from this base structure have shown minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like amoxicillin.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.19 |

| B. subtilis | 1.17 | |

| E. coli | >50 |

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of non-small cell lung cancer and leukemia cell lines. The structural modifications on the pyrimidine ring have been correlated with enhanced cytotoxicity.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HOP-92 (Lung Cancer) | 10 |

| MOLT-4 (Leukemia) | 15 |

Medicinal Chemistry

Due to its structural similarity to biologically active pyrimidine derivatives, this compound is being explored for its potential in drug development. Its ability to interact with specific molecular targets suggests it may serve as a lead compound in designing new therapeutic agents.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the synthesis of herbicides, contributing to agricultural chemistry. Its effectiveness as an intermediate allows for the development of compounds that can manage weed populations effectively.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of novel derivatives based on this compound:

- Antibacterial Evaluation : A study synthesized various thiouracil derivatives from this compound and tested their antibacterial properties, revealing several compounds with superior activity compared to traditional antibiotics .

- Cytotoxicity Studies : Research highlighted the cytotoxic effects of modified derivatives against specific cancer cell lines, indicating promising avenues for further drug development .

- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may inhibit key enzymes involved in bacterial growth and cancer cell proliferation, although detailed pathways remain to be fully elucidated .

Mecanismo De Acción

The exact mechanism of action of 6-Methyl-5-cyanouracil is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other pyrimidine derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

6-Methyl-5-cyanouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 5-position and the methyl group at the 6-position differentiate it from other pyrimidine derivatives, potentially leading to unique reactivity and biological activity .

Actividad Biológica

6-Methyl-5-cyanouracil (MCU) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol. Its unique substitution pattern, particularly the presence of a nitrile group at position 5, contributes to its distinct chemical and biological properties. The compound is synthesized through various methods, including reactions involving the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent.

The precise mechanism of action for MCU is not fully elucidated; however, it is believed to interact with specific molecular targets similar to other pyrimidine derivatives. These interactions may involve binding to enzymes or receptors that modulate biological processes. For instance, some studies suggest that derivatives of 5-substituted uracils can be incorporated into genomic DNA and may enhance the efficacy of cancer radiotherapy .

Antimicrobial Activity

Recent studies have demonstrated that MCU exhibits notable antimicrobial activity. For example, a series of 6-aryl-5-cyano thiouracil derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The results indicated that certain compounds demonstrated superior antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, outperforming standard antibiotics like amoxicillin .

Antimicrobial Efficacy Data

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 6a | 37.50 | 37.50 |

| 6c | >50 | >50 |

| Amoxicillin | 1.25 | NA |

| Gentamicin | NA | NA |

| Amphotericin B | 3.00 | 1.25 |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various microbial strains, highlighting the potential for MCU derivatives in treating infections resistant to conventional therapies.

Anticancer Activity

MCU's anticancer properties have been a focal point in recent research. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and leukemia . Specifically, compounds derived from MCU were tested against renal cancer cell lines (UO-31 and A498), revealing limited cytotoxicity but notable growth inhibition in other cancer types.

Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6d | HOP-92 (Lung) | 12.50 |

| 6i | MOLT-4 (Leukemia) | 37.50 |

These findings suggest that while some MCU derivatives may not be universally effective against all cancer types, they show promise in specific contexts.

Case Studies

Several case studies illustrate the application of MCU in drug development:

- Thymidine Phosphorylase Inhibition : Research indicates that certain uracil derivatives can inhibit human thymidine phosphorylase, enhancing their antitumor effects . This suggests that MCU could be a candidate for further development as an anticancer agent.

- Dual Action Agents : Studies on dual-action agents combining MCU derivatives with photodynamic therapy have shown enhanced efficacy in inducing cell death in cancer cells when exposed to light . This approach could lead to innovative treatment strategies for resistant cancer types.

Propiedades

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBWKPSLBXEADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325890 | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-40-3 | |

| Record name | 5900-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.